

Application Notes and Protocols: Time-Kill Kinetics Assay for NP213 against Candida

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Compound of Interest

Compound Name: NP213 TFA

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Introduction

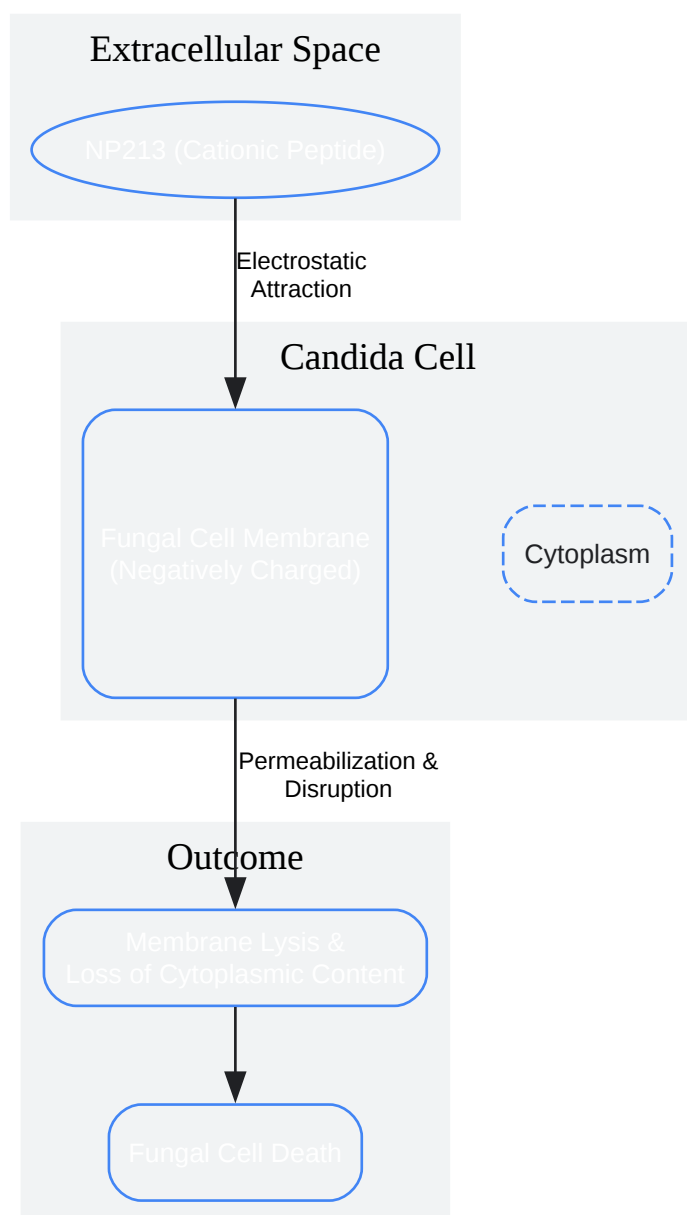
NP213 (Novexatin®) is a novel, first-in-class synthetic antimicrobial peptide therapeutic candidate derived from host defense peptides (HDPs).[1] It is a cyclic peptide composed of seven L-arginine residues, giving it a strong positive charge.[1][2] This charge is crucial for its mechanism of action, which involves targeting and disrupting the fungal cell membrane, leading to cell lysis and rapid fungicidal activity.[1][3][4] While extensively studied for its efficacy against dermatophytes, the causative agents of onychomycosis (fungal nail infection), NP213 has also demonstrated broad-spectrum activity against other fungi, including yeasts like *Candida* species.[4][5]

Time-kill kinetics assays are essential for evaluating the pharmacodynamics of an antimicrobial agent, providing insights into the rate and extent of its fungicidal or fungistatic activity over time. This document provides a detailed protocol for performing a time-kill kinetics assay to evaluate the efficacy of NP213 against *Candida* species and presents illustrative data based on its known rapid action.

Mechanism of Action of NP213

NP213's antifungal activity is attributed to its membranolytic properties. As a cationic peptide, it is electrostatically attracted to the negatively charged components of the fungal cell membrane.[1][2] The subsequent interaction leads to membrane permeabilization and lysis, causing a loss

of intracellular contents and rapid cell death.[3][4] This direct action on the cell membrane contributes to its rapid fungicidal effect and a low propensity for the development of resistance.
[4]



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Caption: Mechanism of action of NP213 against a fungal cell.

Data Presentation: Illustrative Time-Kill Kinetics of NP213

While specific time-kill data for NP213 against *Candida* species is not publicly available, the following table illustrates the expected rapid fungicidal activity, based on studies against *Trichophyton rubrum*. These studies have shown that NP213 can achieve a $>3\text{-log}_{10}$ reduction (99.9% kill) in fungal viability within 3 to 4 hours.^{[1][4]} For the purpose of this application note, we will use a hypothetical *Candida albicans* strain.

Time (Hours)	Mean Log ₁₀ CFU/mL (± SD)	Log ₁₀ Reduction from Initial Inoculum
Growth Control		
0	5.02 (± 0.05)	-
2	5.35 (± 0.08)	-0.33 (Growth)
4	5.89 (± 0.11)	-0.87 (Growth)
8	6.75 (± 0.15)	-1.73 (Growth)
24	8.12 (± 0.20)	-3.10 (Growth)
NP213 (2x MIC)		
0	5.01 (± 0.04)	-
2	2.98 (± 0.12)	2.03
4	<2.00	>3.01
8	<2.00	>3.01
24	<2.00	>3.01
Comparator Antifungal (e.g., Fluconazole at 2x MIC)		
0	5.03 (± 0.06)	-
2	5.01 (± 0.09)	0.02
4	4.85 (± 0.13)	0.18
8	4.55 (± 0.18)	0.48
24	3.98 (± 0.21)	1.05

Note: Data is illustrative. The lower limit of detection is assumed to be 100 CFU/mL (2.00 Log₁₀ CFU/mL). MIC = Minimum Inhibitory Concentration.

Experimental Protocol: Time-Kill Kinetics Assay

This protocol is adapted from standardized methods for antifungal time-kill studies.[6][7]

1. Materials

- Candida isolate (e.g., Candida albicans reference strain)
- NP213 stock solution (sterile, concentration verified)
- Comparator antifungal agent (e.g., Fluconazole)
- Growth Medium: RPMI 1640 with L-glutamine, buffered to pH 7.0 with MOPS (Morpholinepropanesulfonic acid).
- Sabouraud Dextrose Agar (SDA) plates
- Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
- Sterile polypropylene tubes
- Spectrophotometer
- Incubator (35°C, with shaking capabilities)
- Micropipettes and sterile tips
- Spiral plater or sterile spreaders

2. Inoculum Preparation

- From a fresh SDA plate (24-48 hours growth), select 3-5 colonies of the Candida isolate.
- Suspend the colonies in 5 mL of sterile saline.
- Vortex for 15 seconds to ensure a homogenous suspension.
- Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately $1-5 \times 10^6$ CFU/mL) using a spectrophotometer at 530 nm.

- Perform a 1:10 dilution of this suspension into the RPMI 1640 test medium to achieve a starting inoculum of approximately $1-5 \times 10^5$ CFU/mL. Verify the initial concentration by plating a serial dilution onto an SDA plate.

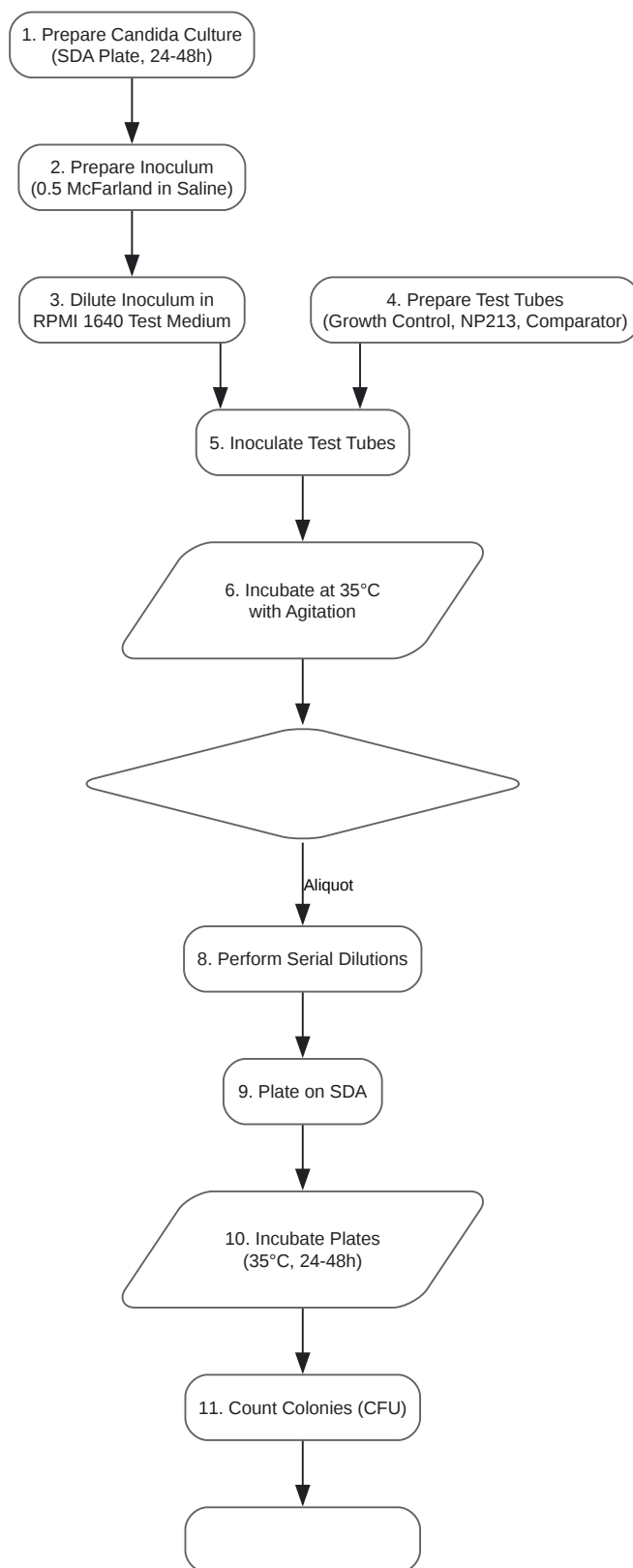
3. Assay Procedure

- Prepare test tubes with RPMI 1640 medium containing NP213 at desired concentrations (e.g., 1x, 2x, 4x MIC). Also prepare a growth control tube (no drug) and tubes for any comparator antifungals.
- Add the prepared Candida inoculum to each tube to achieve the final starting concentration of $\sim 1-5 \times 10^5$ CFU/mL. The total volume should be sufficient for all time-point samples (e.g., 10 mL).
- Incubate all tubes at 35°C with constant agitation (e.g., 150 rpm).[6]
- At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 100 μ L) from each tube.[8][9]
- Perform serial 10-fold dilutions of the aliquot in sterile saline to prevent antifungal carryover.
- Plate a defined volume (e.g., 100 μ L) of the appropriate dilutions onto SDA plates.
- Incubate the plates at 35°C for 24-48 hours, or until colonies are clearly visible.
- Count the number of colonies (CFU) on plates that yield 30-300 colonies.
- Calculate the CFU/mL for each time point and concentration. The formula is: $\text{CFU/mL} = (\text{Number of colonies} \times \text{Dilution factor}) / \text{Volume plated (mL)}$
- Convert the CFU/mL values to Log_{10} CFU/mL for plotting and analysis.

4. Data Analysis

- Plot the mean Log_{10} CFU/mL against time for each concentration and control.
- Determine the change in Log_{10} CFU/mL from the initial inoculum at each time point.

- Fungicidal activity is typically defined as a $\geq 3\text{-log}_{10}$ (99.9%) reduction in CFU/mL from the starting inoculum.^[7] Fungistatic activity is generally defined as a $< 3\text{-log}_{10}$ reduction.



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Caption: Experimental workflow for the time-kill kinetics assay.

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